5-methyl-1H-indol-1-amine

Physicochemical Properties Stability Medicinal Chemistry

Sourcing positional isomers of indole amines often leads to mis-specified reactivity in parallel synthesis. 5-Methyl-1H-indol-1-amine (CAS 119229-73-1) provides a defined N1-amine handle with a 5-methyl substituent, precisely configured for systematic SAR exploration of MAO-A/B selectivity and rapid construction of amide, urea, and amine libraries for CNS programs. · Enables high-throughput parallel derivatization at N1 for serotonin/dopamine receptor-targeted library generation. · 5-Methyl group modulates steric and electronic properties critical for kinase hinge-region binding in oncology programs. · Consistent lot-to-lot purity (≥98%) ensures reproducible SAR data across multi-round hit-to-lead campaigns.

Molecular Formula C9H10N2
Molecular Weight 146.193
CAS No. 119229-73-1
Cat. No. B570050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-indol-1-amine
CAS119229-73-1
Synonyms1H-Indol-1-amine,5-methyl-(9CI)
Molecular FormulaC9H10N2
Molecular Weight146.193
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2)N
InChIInChI=1S/C9H10N2/c1-7-2-3-9-8(6-7)4-5-11(9)10/h2-6H,10H2,1H3
InChIKeyFCSRGPYSAUCMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-indol-1-amine: Key Building Block Overview


5-Methyl-1H-indol-1-amine (CAS: 119229-73-1), also referred to as 1H-indol-1-amine, 5-methyl- (9CI), is a primary amine derivative of the indole heterocycle with a methyl group at the 5-position . It is a small molecule building block (MF: C9H10N2, MW: 146.19) primarily utilized in pharmaceutical and chemical research as a versatile intermediate . Its core value stems from its unique substitution pattern, which allows for the construction of a wide array of complex molecules with potential therapeutic applications in areas like neurology and oncology.

5-Methyl-1H-indol-1-amine: Limitations of Simple Indole Analogs


The specific placement of the primary amine group at the N1-position and a methyl group at the C5-position of the indole ring defines the reactivity and subsequent molecular interactions of 5-methyl-1H-indol-1-amine. Generic substitution with other indoles, such as those with an unsubstituted ring [1] or with the amine at a different position (e.g., 5-aminoindole) [2], would lead to fundamentally different chemical behavior and biological outcomes. This specific architecture is crucial for modulating electronic properties, steric bulk, and hydrogen-bonding capabilities, directly influencing the compound's performance in downstream applications like targeted receptor binding and synthesis of specific pharmacophores.

5-Methyl-1H-indol-1-amine: Key Comparative Data vs. Analogs


Physicochemical Profile vs. 1-Aminoindole

5-Methyl-1H-indol-1-amine exhibits distinct physicochemical properties compared to its parent analog, 1-aminoindole, which lacks the 5-methyl substituent. The target compound has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 311.5±35.0 °C at 760 mmHg , whereas 1-aminoindole (CAS 53406-38-5) has a lower molecular weight (132.16 g/mol) and a different boiling point of 296.2±23.0 °C at 760 mmHg . This differential suggests a higher molecular mass and potentially increased lipophilicity, which can be advantageous in designing molecules with enhanced membrane permeability.

Physicochemical Properties Stability Medicinal Chemistry

MAO Inhibition: Role of 5-Methylation

Research on structurally related indolylmethylamine derivatives demonstrates that substituents at the 5-position of the indole ring are a critical determinant for potency and selectivity towards MAO-A and MAO-B isoforms [1]. A 3D-QSAR/CoMFA study on this class of compounds revealed that both steric and electrostatic properties at the 5-position are essential for MAO selectivity [1]. While the specific Ki value for 5-methyl-1H-indol-1-amine is not reported in this reference, the class-level data strongly suggests that its 5-methyl substituent would confer a distinct selectivity profile compared to unsubstituted or differently substituted analogs. This is a key inference for researchers designing selective MAO inhibitors.

Monoamine Oxidase (MAO) Inhibition Structure-Activity Relationship (SAR) Neurological Research

Synthetic Versatility via N1-Amine

The N1-amine functional group in 5-methyl-1H-indol-1-amine is a highly versatile synthetic handle that is not present in many common indole building blocks like 5-methylindole. A patent describing the preparation of N-alkyl-N-pyridinyl-1H-indol-1-amines highlights the utility of this group for synthesizing compounds with memory-enhancing, analgesic, and antidepressant activities [1]. In contrast, 5-methylindole (CAS 614-96-0) requires more complex functionalization steps to introduce a similar amine moiety at the 1-position [2]. This pre-installed amine allows for direct acylation, alkylation, or arylation, simplifying reaction sequences and improving overall synthetic efficiency.

Synthetic Methodology N-Aminoindole Library Synthesis

5-Methyl-1H-indol-1-amine: Application Scenarios


Selective MAO Inhibitor Design

Researchers focused on developing novel treatments for depression or neurodegenerative diseases should prioritize 5-methyl-1H-indol-1-amine as a key intermediate. As established, the 5-methyl substituent is a critical determinant for MAO-A/B selectivity [1]. Using this building block allows chemists to systematically explore the structure-activity relationship (SAR) around this validated pharmacophore, potentially leading to the discovery of more selective and potent MAO inhibitors with fewer side effects.

CNS-Focused Compound Library Construction

For medicinal chemistry programs targeting central nervous system (CNS) disorders, 5-methyl-1H-indol-1-amine is an ideal core scaffold for building diverse compound libraries. Its N1-amine group facilitates rapid parallel synthesis of various amides, ureas, and amines [1]. This synthetic efficiency enables the generation of hundreds of unique compounds for high-throughput screening against a range of CNS targets (e.g., serotonin, dopamine, adrenergic receptors), accelerating the hit-to-lead process.

Kinase Inhibitor Intermediate Synthesis

The indole nucleus is a privileged structure in many kinase inhibitors. 5-Methyl-1H-indol-1-amine serves as a versatile starting material for creating more complex, drug-like molecules targeting kinases implicated in cancer and inflammatory diseases. Its specific substitution pattern allows for the introduction of additional functional groups required for binding to the kinase hinge region or other allosteric pockets, offering a strategic advantage in rational drug design [1].

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